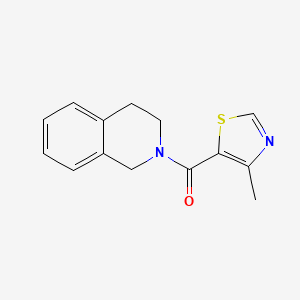
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone, also known as THIQ, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. THIQ is a derivative of isoquinoline and thiazole, and its chemical structure makes it a promising candidate for drug design.
作用機序
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for addiction. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its interaction with the sigma-1 receptor.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter systems, regulation of gene expression, and inhibition of cell proliferation. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to increase the expression of genes involved in dopamine signaling and synaptic plasticity, which may contribute to its potential as a treatment for addiction and other psychiatric disorders. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has also been shown to inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer research.
実験室実験の利点と制限
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has several advantages for use in lab experiments, including its high affinity for various receptors in the brain and its potential therapeutic applications in a variety of fields. However, 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone, including:
1. Further studies on the mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone, including its interactions with various receptors in the brain.
2. Development of new derivatives of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone with improved solubility and pharmacokinetic properties.
3. Studies on the potential use of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone as a treatment for addiction, depression, and other psychiatric disorders.
4. Studies on the potential use of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone in cancer research, including its effects on tumor growth and metastasis.
5. Development of new methods for the synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone and its derivatives, with improved yields and purity.
In conclusion, 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone is a promising compound with potential therapeutic applications in a variety of fields. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
合成法
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone can be achieved through a multistep process involving the reaction of 2-aminothiazole with various aldehydes, followed by cyclization and reduction steps. The yield of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone can be optimized through careful selection of reaction conditions and purification methods.
科学的研究の応用
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug discovery. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to have affinity for various receptors in the brain, including the dopamine D2 receptor, the sigma-1 receptor, and the serotonin 5-HT2A receptor. This has led to research on the potential use of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone as a treatment for addiction, depression, and other psychiatric disorders.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-10-13(18-9-15-10)14(17)16-7-6-11-4-2-3-5-12(11)8-16/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPDAVWKNLHCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
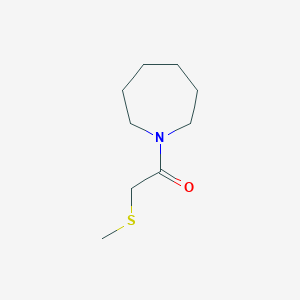
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)
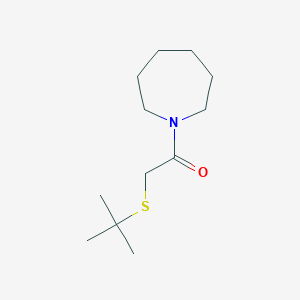
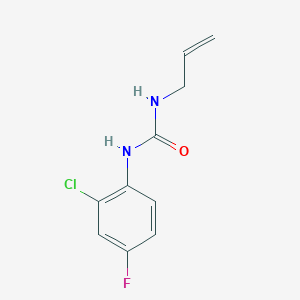
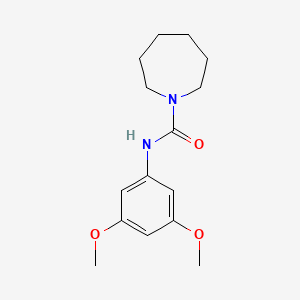
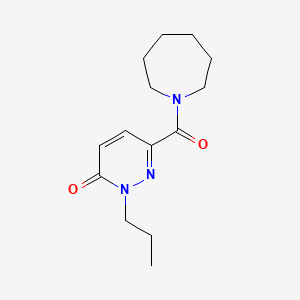
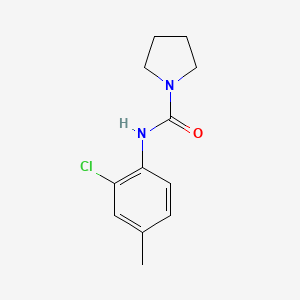
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)